

Measuring Histrelin Concentration in Plasma: Application Notes and Protocols

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Compound of Interest

Compound Name: *Histrelin*

Cat. No.: *B1673308*

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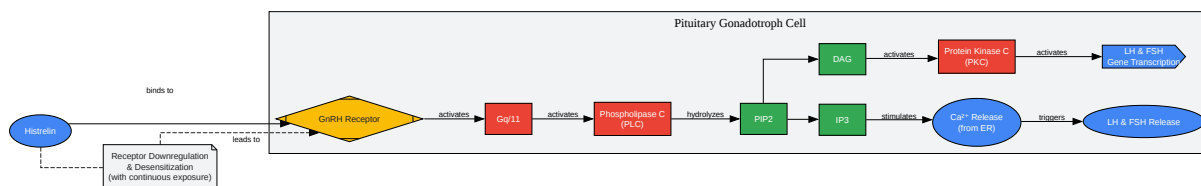
For Researchers, Scientists, and Drug Development Professionals

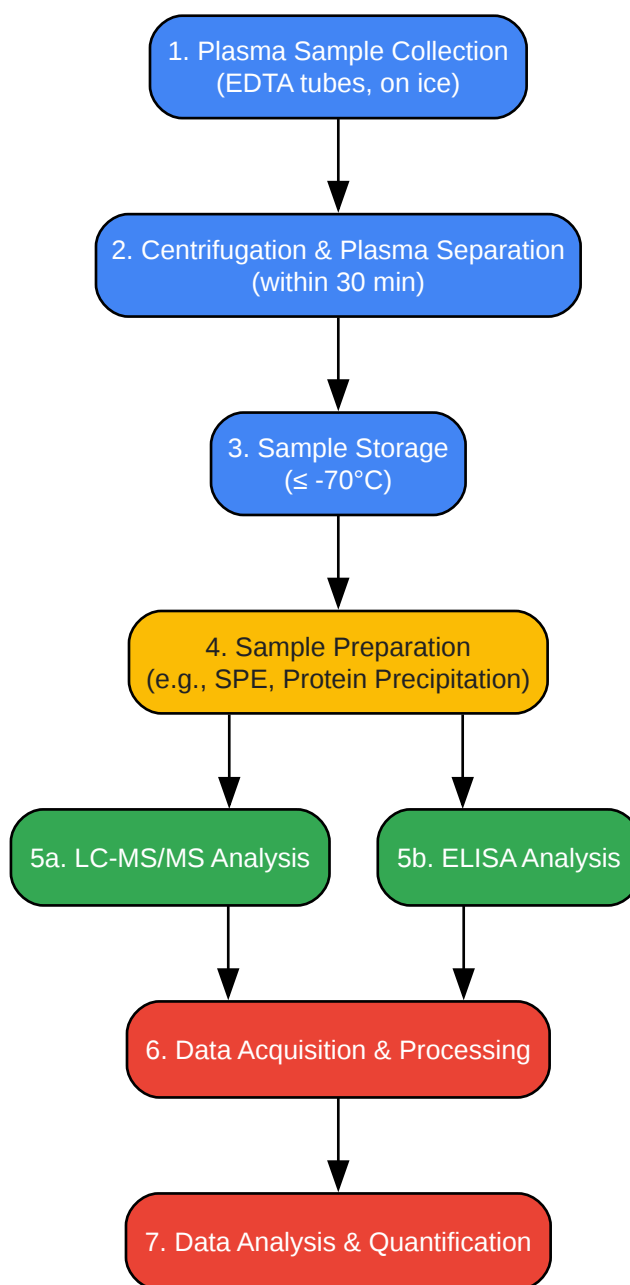
Introduction

Histrelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is a potent inhibitor of gonadotropin secretion used in the treatment of central precocious puberty and for palliative care in advanced prostate cancer. Accurate measurement of **histrelin** concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments. This document provides detailed application notes and protocols for the quantification of **histrelin** in plasma using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Histrelin Signaling Pathway

Histrelin, as a GnRH agonist, initially stimulates the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration of **histrelin** results in the downregulation of GnRH receptors and desensitization of the pituitary gonadotrophs, leading to a profound and sustained suppression of LH and FSH release. This, in turn, decreases the production of gonadal steroids like testosterone and estrogen.





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